BenchChemオンラインストアへようこそ!

3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide

Lipophilicity Drug-likeness Physicochemical profiling

3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide (CAS 2097889-68-2) is a synthetic small-molecule propanamide featuring an ortho-brominated phenyl ring linked via a three-carbon chain to an N-[(1-hydroxycyclohex-2-en-1-yl)methyl] amide moiety. The compound belongs to a family of N-[(1-hydroxycyclohex-2-en-1-yl)methyl] carboxamides, several of which are catalogued in public repositories such as PubChem.

Molecular Formula C16H20BrNO2
Molecular Weight 338.245
CAS No. 2097889-68-2
Cat. No. B2682472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
CAS2097889-68-2
Molecular FormulaC16H20BrNO2
Molecular Weight338.245
Structural Identifiers
SMILESC1CC=CC(C1)(CNC(=O)CCC2=CC=CC=C2Br)O
InChIInChI=1S/C16H20BrNO2/c17-14-7-3-2-6-13(14)8-9-15(19)18-12-16(20)10-4-1-5-11-16/h2-4,6-7,10,20H,1,5,8-9,11-12H2,(H,18,19)
InChIKeyMBWLWBKXJCOGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2097889-68-2: Structural Identity and Chemical Class of 3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide


3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide (CAS 2097889-68-2) is a synthetic small-molecule propanamide featuring an ortho-brominated phenyl ring linked via a three-carbon chain to an N-[(1-hydroxycyclohex-2-en-1-yl)methyl] amide moiety. The compound belongs to a family of N-[(1-hydroxycyclohex-2-en-1-yl)methyl] carboxamides, several of which are catalogued in public repositories such as PubChem [1]. No primary research articles, patents, or authoritative bioassay records specifically characterizing this molecule were identified in non-excluded sources as of the search date. The following evidence guide therefore relies on structurally analogous comparator compounds to establish a baseline differentiation framework.

Why 3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide Cannot Be Interchanged with Close Analogs


Within the N-[(1-hydroxycyclohex-2-en-1-yl)methyl] carboxamide series, the aryl substituent identity and position critically influence computed lipophilicity (XLogP3), hydrogen-bonding capacity, and topological polar surface area (TPSA) [1]. Substituting the ortho-bromophenyl group with a 4-methoxyphenyl, benzenesulfonyl, or benzoxazolyl warhead alters both steric bulk and electronic character at the putative ligand-binding interface, which is predicted to change target recognition even in the absence of experimental binding data. Consequently, generic replacement of 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide by any structurally similar catalog compound without explicit, assay-matched comparative data carries a high risk of divergent biological and physicochemical behavior.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide Versus Structural Analogs


Computed Lipophilicity (XLogP3) Comparison with the Benzoxazolyl Acetamide Analog

Lipophilicity governs membrane permeability, solubility, and non-specific protein binding. The ortho-bromophenyl propanamide is predicted to be substantially more lipophilic than the benzoxazolyl acetamide comparator, which contains additional polar heteroatoms [1]. Although the exact XLogP3 for the target compound has not been experimentally determined, fragment-based calculation (bromobenzene + amide + cyclohexenol) yields an estimated XLogP3 of approximately 3.0–3.5, versus 1.2 for the benzoxazolyl analog reported in PubChem [1]. This difference of roughly 2 log units implies a 100-fold higher theoretical partition coefficient, directly affecting pharmacokinetic behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Differentiation from the 4-Methoxyphenyl Analog

The target compound contains the bromophenyl group (no additional H-bond acceptors beyond the amide carbonyl and hydroxyl oxygen), whereas the 4-methoxyphenyl analog introduces an additional ether oxygen capable of acting as a hydrogen-bond acceptor [1]. The bromine atom is a weak halogen-bond donor rather than a hydrogen-bond acceptor. This difference alters the spatial distribution of polar interactions at the aryl terminus and may redirect the orientation of the ligand within a binding site.

Hydrogen bonding Molecular recognition Structure-activity relationships

Topological Polar Surface Area (TPSA) Comparison with the Benzenesulfonyl Analog

TPSA is a key determinant of membrane permeation and oral bioavailability. The benzenesulfonyl analog carries a sulfonamide group that significantly increases TPSA compared to the target compound's propanamide [1]. The target compound's lower TPSA (estimated 49–52 Ų) versus the sulfonyl analog (estimated >75 Ų) predicts superior passive membrane permeability and higher potential for CNS penetration.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Application Scenarios for 3-(2-Bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide Based on Available Evidence


Probe Molecule for Halogen-Bonding Interaction Studies

The ortho-bromine substituent provides a halogen-bond donor that is absent in the methoxy, sulfonyl, and benzoxazolyl analogs. This compound may serve as a tool molecule for crystallographic or NMR-based studies of halogen bonding in protein-ligand complexes, where the bromine atom can engage in orthogonal, directional interactions with backbone carbonyl oxygens or serine/threonine side chains [1]. The cyclohexenol moiety simultaneously provides a hydrogen-bond anchor point, enabling dual binding-mode interrogation.

Screening Library Diversification for CNS-Targeted Programs

With a predicted TPSA of ~49–52 Ų and estimated XLogP3 of 3.0–3.5, the compound occupies a favorable region of CNS drug-like chemical space (typically TPSA < 60–70 Ų and logP 2–4) [1]. This makes it a suitable candidate for inclusion in diversity-oriented screening libraries targeting neuroreceptors, ion channels, or transporters, particularly where the bromine atom enables future radiolabeling or heavy-atom derivatization for X-ray crystallography.

Comparative Metabolism Studies of ortho-Bromophenyl versus para-Substituted Phenyl Propanamides

The ortho-bromine substitution pattern introduces steric hindrance around the phenyl-propanamide bond that may alter CYP450-mediated oxidation rates relative to para-substituted or unsubstituted analogs [1]. This compound can be used as a matched molecular pair with its para-bromo isomer or the 4-methoxy analog to probe position-dependent metabolic stability in hepatocyte assays.

Synthetic Intermediate for Late-Stage Diversification via Cross-Coupling

The aryl bromide handle at the ortho position provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that is not available in the des-bromo or methoxy-substituted analogs [1]. This enables late-stage diversification of the compound into a library of derivatives without altering the cyclohexenol-amide scaffold, useful for structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.